Bis(cyclopentadienyl)dimethylzirconium(IV)
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Overview
Description
Bis(cyclopentadienyl)dimethylzirconium(IV) is a useful research compound. Its molecular formula is C12H16Zr and its molecular weight is 251.48 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Research and Treatment Applications:
- Bismuth compounds, sharing a similar context with metal compounds, have been extensively used in biomedicine, primarily in cancer chemo- and radiotherapy. This indicates the potential of metal compounds like Bis(cyclopentadienyl)dimethylzirconium(IV) in similar applications due to their complex formation and reactive properties (Kowalik et al., 2019).
Material Science and Engineering:
- In the realm of organic optoelectronics, the design and development of new conjugated systems have been pivotal. Compounds like BODIPY-based materials and potentially similar compounds like Bis(cyclopentadienyl)dimethylzirconium(IV) could serve as platforms for applications in sensors, organic thin-film transistors, organic photovoltaics, and as active materials in organic light-emitting diodes (OLEDs) (Squeo & Pasini, 2020).
Advanced Material Coatings:
- The review focusing on ALD (Atomic Layer Deposition) precursors highlights the necessity of designing precursors (like Bis(cyclopentadienyl)dimethylzirconium(IV)) that balance volatility, thermal stability, and reactivity for high-tech applications. Cyclopentadienyl-based precursors, in particular, have shown versatility in reactions with water and ozone, forming oxide films, indicating the potential application of Bis(cyclopentadienyl)dimethylzirconium(IV) in similar domains (Hatanpää et al., 2013).
Environmental Applications:
- In the field of environmental science, the use of photocatalysis for the detoxification of heavy metals has been explored extensively. Compounds like bismuth vanadate, a semiconductor photocatalyst, have been utilized for their chemical, physical, and electrical properties, indicating a potential pathway for metal compounds like Bis(cyclopentadienyl)dimethylzirconium(IV) in enhancing photocatalytic performance towards heavy metal detoxification (Tahir et al., 2019).
Chemical Synthesis and Organic Chemistry Applications:
- Bismuth(III) compounds, similar in context to metal compounds, have seen a wide range of applications in organic synthesis. The review article by Bothwell et al. highlights the diverse applications of bismuth(III) compounds, which may reflect the potential application of Bis(cyclopentadienyl)dimethylzirconium(IV) in similar chemical synthesis and organic chemistry applications (Bothwell et al., 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bis(cyclopentadienyl)dimethylzirconium(IV), also known as Dimethyldicyclopentadienylzirconium or Dimethylzirconocene , primarily targets the catalytic processes in chemical reactions . It is a catalyst suitable for olefin metathesis .
Mode of Action
As a catalyst, Bis(cyclopentadienyl)dimethylzirconium(IV) facilitates chemical reactions without being consumed in the process . It interacts with its targets, the reactants, by lowering the activation energy required for the reaction to proceed .
Biochemical Pathways
Bis(cyclopentadienyl)dimethylzirconium(IV) is involved in several biochemical pathways, including:
- Cationic ring-opening polymerization reactions : It catalyzes the polymerization of cyclic monomers .
- Markovnikov-selective intermolecular hydrothiolation of terminal alkynes : It aids in the addition of sulfur across a carbon-carbon triple bond .
- Ziegler-Natta polymerizations of alkenes : It catalyzes the polymerization of alkenes to form polymers .
- Methylalumination of heterosubstituted arylethynes : It assists in the addition of a methylaluminum group to an arylacetylene .
- Intramolecular hydroamination/cyclisation of aminoallenes : It catalyzes the cyclization of aminoallenes to form nitrogen-containing rings .
Pharmacokinetics
It’s important to note that it has a melting point of 170°c (dec) , suggesting that it is stable under normal environmental conditions.
Result of Action
The result of Bis(cyclopentadienyl)dimethylzirconium(IV)'s action is the facilitation of various chemical reactions, leading to the formation of new compounds . For example, it can help produce polymers through Ziegler-Natta polymerization or facilitate the formation of nitrogen-containing rings through intramolecular hydroamination/cyclisation of aminoallenes .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Bis(cyclopentadienyl)dimethylzirconium(IV) can be achieved through the reaction of cyclopentadienylzirconium chloride with methylmagnesium bromide followed by treatment with hydrochloric acid and dimethylzinc.", "Starting Materials": ["Cyclopentadienylzirconium chloride", "Methylmagnesium bromide", "Hydrochloric acid", "Dimethylzinc"], "Reaction": [ "Add cyclopentadienylzirconium chloride to a flask containing anhydrous diethyl ether", "Slowly add methylmagnesium bromide to the flask while stirring and maintain the reaction temperature at -78°C", "Allow the reaction mixture to warm up to room temperature and then add hydrochloric acid dropwise to quench the reaction", "Add dimethylzinc to the mixture and stir for several hours", "Filter the resulting solid and wash with diethyl ether", "Dry the product under vacuum" ] } | |
CAS No. |
12636-72-5 |
Molecular Formula |
C12H16Zr |
Molecular Weight |
251.48 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;zirconium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
InChI Key |
DODJODCRXRWTMX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |
Canonical SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |
Origin of Product |
United States |
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